(1R,2S)-1,2-Dihydronaphthalene-1,2-diol

Description

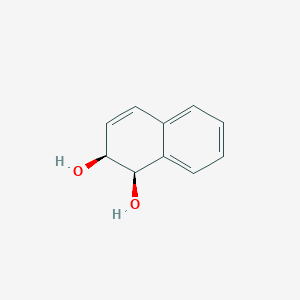

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@H]([C@H](C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51268-88-3 | |

| Record name | (1R,2S)-1,2-Dihydro-1,2-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51268-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydronaphthalene-1,2-diol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051268883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRONAPHTHALENE-1,2-DIOL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8MH7SV5YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol is a key chiral metabolite formed during the microbial or mammalian metabolism of naphthalene (B1677914). As a vicinal diol, its stereochemistry and physical properties are of significant interest in the fields of toxicology, stereoselective synthesis, and drug development. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role within the broader context of naphthalene metabolism and its impact on cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a defined stereochemistry that influences its biological activity and physical characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [2][3] |

| CAS Number | 51268-88-3 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 121-127 °C | N/A |

| Boiling Point (Predicted) | 331.4 ± 42.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | N/A |

| Flash Point | > 230 °F (> 110 °C) | N/A |

| Optical Rotation | Dextrorotatory (+) | [2] |

| Storage Temperature | 2-8°C | N/A |

Computed Physicochemical Properties

A number of physicochemical properties have been computationally predicted, providing insights into the molecule's behavior in biological systems.

| Property | Value | Source |

| XLogP3 | 0.8 | [3][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [3][4] |

| Complexity | 188 | [3][4] |

| Exact Mass | 162.068079557 Da | [3][4] |

Experimental Protocols

Enzymatic Synthesis of this compound

The primary method for the stereoselective synthesis of this compound is through the whole-cell biotransformation of naphthalene using microorganisms that express naphthalene dioxygenase, most notably Pseudomonas putida.[5][6]

1. Cultivation of Pseudomonas putida

-

Media Preparation: Prepare a suitable growth medium for P. putida (e.g., a minimal salts medium supplemented with a carbon source like glucose).

-

Inoculation and Growth: Inoculate the medium with a starter culture of P. putida. Grow the culture at an appropriate temperature (e.g., 30°C) with shaking to ensure adequate aeration until it reaches the late logarithmic phase of growth.

-

Induction of Naphthalene Dioxygenase: To induce the expression of the naphthalene dioxygenase enzyme system, add a suitable inducer, such as salicylic (B10762653) acid, to the culture and continue incubation for a few hours.

2. Whole-Cell Biotransformation of Naphthalene

-

Cell Harvesting: Harvest the induced bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to remove residual growth medium.

-

Reaction Setup: Resuspend the washed cells in the same buffer to a desired cell density. Add naphthalene, typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or ethanol (B145695) to aid its low aqueous solubility, to the cell suspension.

-

Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for a period of several hours to overnight to allow for the bioconversion of naphthalene to the diol.

3. Extraction and Purification of the Diol

-

Cell Removal: After the incubation period, remove the bacterial cells from the reaction mixture by centrifugation.

-

Solvent Extraction: Extract the supernatant containing the product with an organic solvent such as ethyl acetate (B1210297). The diol will partition into the organic phase.

-

Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and then concentrate the solvent under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Characterization Methods

Melting Point Determination

-

Apparatus: Use a standard melting point apparatus.

-

Sample Preparation: Place a small amount of the purified, dry solid into a capillary tube.

-

Procedure: Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Optical Rotation Measurement

-

Apparatus: A polarimeter.

-

Sample Preparation: Prepare a solution of the diol of a known concentration in a suitable solvent (e.g., ethanol or chloroform).

-

Procedure: Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) passed through the solution in a cell of a known path length.[7][8][9][10] The specific rotation can then be calculated.

Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will confirm the structure of the diol.[11][12]

-

Mass Spectrometry (MS): Analyze the sample using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[3]

Role in Naphthalene Metabolism and Downstream Signaling

This compound is a critical intermediate in the metabolic detoxification pathway of naphthalene.[13] While there is limited evidence for the diol itself directly initiating major signaling cascades, its formation and subsequent metabolism are pivotal in the toxicological effects associated with naphthalene exposure.

The metabolic fate of this compound is central to understanding its biological impact. It is further metabolized by dihydrodiol dehydrogenase to the highly reactive and toxic 1,2-naphthoquinone (B1664529). This quinone is a potent electrophile and redox-cycling agent.

The formation of 1,2-naphthoquinone from this compound can lead to:

-

Oxidative Stress: 1,2-Naphthoquinone can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA.

-

Activation of Stress-Response Pathways: The increase in ROS and the electrophilic nature of the quinone can activate cellular stress-response signaling pathways. These include:

-

NF-κB Pathway: Oxidative stress is a known activator of the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[14][15][16][17]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also sensitive to oxidative stress and can be activated in response to toxic insults, leading to various cellular responses such as apoptosis and inflammation.

-

PI3K/Akt Pathway: This pathway is central to cell survival and proliferation and can be modulated by oxidative stress, although the specific effects of naphthalene metabolites are complex.[18][19][20][21]

-

dot

References

- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene | C10H10O2 | CID 440294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2R)-1,2-dihydronaphthalene-1,2-diol | C10H10O2 | CID 188460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. digicollections.net [digicollections.net]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. bmse000655 Cis_1_2_dihydronaphthalene_1_2_diol at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. The metabolic conversion of naphthalene to 1:2-dihydronaphthalene-1:2-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of TLR-2/NF-κB signaling pathway on the occurrence of degenerative knee osteoarthritis: an in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/Akt and ERK1/2 signalling pathways are involved in endometrial cell migration induced by 17beta-estradiol and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. onclive.com [onclive.com]

Spectroscopic and Synthetic Profile of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for (1R,2S)-1,2-Dihydronaphthalene-1,2-diol, a key metabolite in the biotransformation of naphthalene (B1677914). This document collates available data on its mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Furthermore, it outlines the established experimental protocols for its synthesis and spectroscopic analysis, aiming to serve as a valuable resource for professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while mass spectrometry data is experimentally derived, detailed experimental NMR, IR, and UV-Vis data for this specific stereoisomer are not widely available in public databases. The information presented is a consolidation of the most relevant findings.

Mass Spectrometry Data

Table 1: GC-MS Data for (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 191 | 100 |

| 147 | 85.39 |

| 128 | 50.85 |

| 115 | 41.44 |

| 116 | 25.73 |

Table 2: LC-MS Data for (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene [1]

| Precursor Ion | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| [M-H]⁻ | 117.06977 | 100 |

| 116.92726 | 48.90 | |

| 115.91951 | 23.84 | |

| 161.0591 | 16.60 | |

| 142.92397 | 12.61 |

Experimental Protocols

Synthesis of this compound

The primary method for the stereospecific synthesis of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene is through the enzymatic oxidation of naphthalene. This biotransformation is typically carried out using whole-cell cultures of specific bacterial strains, most notably Pseudomonas putida.

Protocol: Enzymatic Synthesis using Pseudomonas putida

-

Culture Preparation: A culture of Pseudomonas putida is grown in a suitable nutrient medium. The cells are harvested during the logarithmic growth phase to ensure maximum enzymatic activity.

-

Induction of Naphthalene Dioxygenase: The expression of the naphthalene dioxygenase enzyme system can be induced by adding a suitable inducer, such as salicylic (B10762653) acid or naphthalene itself, to the culture medium.

-

Biotransformation: Naphthalene, often dissolved in a water-miscible organic solvent to aid dispersion, is added to the bacterial culture. The mixture is incubated under controlled conditions of temperature and aeration.

-

Extraction of Metabolites: After a sufficient incubation period, the culture medium is centrifuged to remove the bacterial cells. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate, to isolate the naphthalene metabolites, including the desired diol.

-

Purification: The extracted metabolites are concentrated under reduced pressure. The crude product can be purified using techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of the purified diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is standard. Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy

To obtain an IR spectrum of the diol, the following general procedure can be used:

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

A general protocol for the UV-Vis analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of the purified diol in a UV-transparent solvent, such as methanol (B129727) or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer. Use the pure solvent as a reference. The spectrum is typically recorded over a range of 200-400 nm to observe the electronic transitions of the aromatic system.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-Depth Technical Guide to (1R,2S)-1,2-Dihydronaphthalene-1,2-diol (CAS Number: 51268-88-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol, a chiral molecule with the CAS number 51268-88-3, is a key metabolic intermediate in the biotransformation of naphthalene (B1677914). This document provides a comprehensive technical overview of its chemical and physical properties, details its biological significance, and presents methodologies for its synthesis, purification, and analysis. It is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development who are studying the metabolism and effects of polycyclic aromatic hydrocarbons (PAHs).

Chemical and Physical Properties

This compound is a solid, chiral compound.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51268-88-3 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (+)-cis-1(R),2(S)-Dihydroxy-1,2-dihydronaphthalene, (1R,2S)-cis-1,2-Dihydro-1,2-naphthalenediol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 121-127 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

Biological Significance and Metabolism

This compound is a significant metabolite of naphthalene in both prokaryotic and eukaryotic organisms. In mammals, naphthalene is first oxidized by cytochrome P450 monooxygenases to form naphthalene-1,2-oxide. This epoxide is then a substrate for epoxide hydrolase, which catalyzes its conversion to trans-1,2-dihydro-1,2-dihydroxynaphthalene. However, in many bacteria, such as Pseudomonas putida, naphthalene is metabolized by a dioxygenase to produce the cis-diol, specifically (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene.[4] This bacterial metabolite can be further oxidized by cis-naphthalene dihydrodiol dehydrogenase to 1,2-dihydroxynaphthalene.

The metabolism of naphthalene is of significant interest in toxicology, as some of its metabolites are implicated in its cytotoxic and genotoxic effects. The formation of reactive quinones from naphthalene metabolites is thought to be a key mechanism of toxicity.

Naphthalene Metabolism Pathway

The following diagram illustrates the central role of this compound in the bacterial degradation of naphthalene.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the biotransformation of naphthalene using Pseudomonas putida.

3.1.1. Materials and Equipment

-

Pseudomonas putida strain capable of naphthalene degradation (e.g., ATCC 17484)

-

Mineral salts medium

-

Naphthalene

-

Carbon source (e.g., glucose or succinate)

-

Inducer (e.g., salicylate), if required for the specific strain

-

Shaking incubator

-

Centrifuge

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Chromatography system for purification (e.g., HPLC)

3.1.2. Experimental Workflow

3.1.3. Detailed Methodology

-

Culture Preparation: Inoculate a suitable mineral salts medium with Pseudomonas putida. Grow the culture in a shaking incubator at an appropriate temperature (e.g., 30°C) until it reaches the late logarithmic phase of growth. If the naphthalene degradation pathway is inducible, add an inducer like salicylate (B1505791) to the culture medium.

-

Biotransformation: Add naphthalene (dissolved in a minimal amount of a water-miscible solvent or as a solid) to the bacterial culture. Continue incubation with shaking for a predetermined period (e.g., 24-48 hours) to allow for the conversion of naphthalene to the diol.

-

Extraction: After the incubation period, centrifuge the culture to pellet the bacterial cells. Decant the supernatant and extract it multiple times with an organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product using column chromatography, with HPLC being the preferred method for obtaining high-purity this compound. A chiral stationary phase may be necessary to ensure enantiomeric purity.

Analytical Methodology

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a robust method for the analysis of this compound.

3.2.1. HPLC-MS/MS Parameters The following table provides a starting point for developing an HPLC-MS/MS method for the analysis of naphthalene metabolites.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water and acetonitrile, both containing a small percentage of formic or acetic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) for quantitative analysis |

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with care as a metabolite of naphthalene, which is a known toxic substance. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a crucial molecule for understanding the microbial degradation of naphthalene and serves as a valuable chiral building block. The methodologies outlined in this guide provide a solid foundation for its synthesis, purification, and analysis, enabling further research into its biological roles and potential applications.

References

In-Depth Technical Guide: Structure Elucidation of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol, a key chiral intermediate in the microbial metabolism of naphthalene (B1677914) and a valuable building block in synthetic chemistry. This document details the spectroscopic and crystallographic data that unequivocally establish its absolute and relative stereochemistry. Furthermore, it provides detailed experimental protocols for its biochemical synthesis, purification, and the analytical methods used for its characterization, catering to the needs of researchers in academia and the pharmaceutical industry.

Introduction

This compound, also known as (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, is a significant metabolite formed during the microbial degradation of naphthalene by various bacteria, most notably Pseudomonas putida.[1] The enzymatic dihydroxylation of the aromatic ring is catalyzed by naphthalene 1,2-dioxygenase, a multicomponent enzyme system.[2] This chiral diol has garnered considerable interest due to its versatile applications as a starting material for the enantioselective synthesis of various complex molecules, including pharmaceuticals and natural products.

The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for its rational use in stereoselective synthesis. This guide consolidates the key analytical data and methodologies for the definitive structure elucidation of this important molecule.

Physicochemical and Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.

General Properties

A summary of the general properties of the molecule is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3][4] |

| Molecular Weight | 162.18 g/mol | [2][5] |

| CAS Number | 51268-88-3 | [2] |

| Appearance | Solid | [2] |

| Stereochemistry | (1R, 2S), cis | [2] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | Ionization | Key Fragments (m/z) | Reference |

| GC-MS | EI-TOF | 191, 147, 128, 115, 116 | [2] |

| LC-MS | ESI | [M-H]⁻ at 161.0598 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data (CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J Coupling (Hz) |

| 1 | ~70 | ~4.5 | d | J(H1-H2) ≈ 4-5 |

| 2 | ~72 | ~4.2 | dd | J(H2-H1) ≈ 4-5, J(H2-H3) ≈ 2-3 |

| 3 | ~125 | ~6.0 | dd | J(H3-H4) ≈ 9-10, J(H3-H2) ≈ 2-3 |

| 4 | ~128 | ~6.5 | d | J(H4-H3) ≈ 9-10 |

| 4a | ~134 | - | - | - |

| 5 | ~127 | ~7.2-7.4 | m | - |

| 6 | ~129 | ~7.2-7.4 | m | - |

| 7 | ~128 | ~7.2-7.4 | m | - |

| 8 | ~126 | ~7.2-7.4 | m | - |

| 8a | ~132 | - | - | - |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (broad, indicative of hydrogen bonding) |

| ~3100-3000 | C-H stretch (aromatic and vinylic) |

| ~1650 | C=C stretch (vinylic) |

| ~1600, 1475 | C=C stretch (aromatic) |

| ~1100-1000 | C-O stretch (secondary alcohol) |

Chiroptical Spectroscopy (Circular Dichroism)

Circular dichroism (CD) spectroscopy is essential for confirming the absolute configuration of chiral molecules. For (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, a positive Cotton effect is expected at longer wavelengths and a negative Cotton effect at shorter wavelengths, characteristic of the cis-diol chromophore in this specific stereochemical arrangement.

Table 5: Expected Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| ~270 | Positive |

| ~230 | Negative |

Note: Specific experimental values need to be obtained for accurate analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure and absolute stereochemistry of a molecule. While a specific CIF file for this compound was not retrieved in the literature search, the general approach to its crystal structure determination would involve the following key steps. The resulting data would confirm the cis relationship between the two hydroxyl groups and the R configuration at C1 and the S configuration at C2.

Experimental Protocols

Biochemical Synthesis and Purification

This protocol describes the production and purification of this compound from naphthalene using Pseudomonas putida.[1][6]

Workflow for Biochemical Synthesis and Purification

Caption: Workflow for the biochemical synthesis and purification of this compound.

Protocol Details:

-

Culture and Growth: Pseudomonas putida is grown in a minimal salts medium with naphthalene provided as the sole carbon and energy source. This induces the expression of the naphthalene dioxygenase enzyme system.

-

Induction: The culture is grown until the mid-logarithmic phase to ensure maximal enzyme activity.

-

Extraction: The bacterial cells are removed by centrifugation. The supernatant, containing the diol, is extracted with an organic solvent like ethyl acetate. The organic layers are combined and dried.

-

Purification: The crude extract is concentrated and purified by silica gel column chromatography. Further purification to high enantiomeric and chemical purity can be achieved by reversed-phase High-Performance Liquid Chromatography (HPLC).[7]

-

Crystallization: The purified diol can be crystallized from a suitable solvent system (e.g., hexane/ethyl acetate) by slow evaporation to obtain X-ray quality crystals.[8][9]

NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

Workflow for NMR Sample Preparation

Caption: Standard workflow for preparing a sample for NMR analysis.

Protocol Details:

-

Sample Preparation: 5-10 mg of the purified diol is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial.

-

Filtration: The solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Analysis: The NMR tube is capped and placed in the NMR spectrometer for data acquisition.

Circular Dichroism Spectroscopy

This protocol outlines the general steps for acquiring a CD spectrum.

Workflow for Circular Dichroism Measurement

Caption: General workflow for acquiring and processing circular dichroism data.

Protocol Details:

-

Sample Preparation: A dilute solution of the purified diol (typically in the micromolar to millimolar concentration range) is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The exact concentration must be known.

-

Measurement: A baseline spectrum of the solvent is recorded in a quartz cuvette. Subsequently, the spectrum of the sample is recorded over the desired wavelength range (e.g., 200-400 nm).

-

Data Processing: The baseline spectrum is subtracted from the sample spectrum. The resulting data, typically in millidegrees (mdeg), is then converted to molar ellipticity ([θ]) using the concentration and path length of the cuvette.

Signaling Pathways and Biological Relevance

This compound is a key intermediate in the aerobic degradation pathway of naphthalene by pseudomonads.

Naphthalene Degradation Pathway

Caption: Simplified metabolic pathway of naphthalene degradation in Pseudomonas putida.

The initial step is the stereospecific dioxygenation of naphthalene to form the cis-diol. This is followed by an NAD⁺-dependent dehydrogenation to yield 1,2-dihydroxynaphthalene. Subsequent enzymatic steps lead to ring cleavage and eventual entry into central metabolic pathways like the TCA cycle.

Conclusion

The structure of this compound is unequivocally established through a combination of mass spectrometry, NMR and IR spectroscopy, and circular dichroism. While X-ray crystallography provides the ultimate confirmation of its solid-state structure and absolute stereochemistry, the spectroscopic data presented in this guide are crucial for its routine identification and characterization in research and industrial settings. The detailed experimental protocols provided herein offer a practical guide for its synthesis, purification, and analysis, facilitating its use in further scientific exploration and application.

References

- 1. Purification and propeties of (plus)-cis-naphthalene dihydrodiol dehydrogenase of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1R, 2S)-cis 1,2 dihydroxy-1,2-dihydronaphthalene | C10H10O2 | CID 440294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. bmse000655 Cis_1_2_dihydronaphthalene_1_2_diol at BMRB [bmrb.io]

- 5. 1,2-Dihydronaphthalene-1,2-diol | C10H10O2 | CID 119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological Process for Converting Naphthalene to cis-1,2-Dihydroxy-1,2-Dihydronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. How To [chem.rochester.edu]

- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Naphthalene Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon first extracted from coal tar in 1819 by John Kidd, has a long history of industrial use and scientific investigation.[1] Initially recognized for its use in moth repellents and as a chemical intermediate, subsequent research has unveiled a complex metabolic pathway in mammals, leading to the formation of various metabolites, some of which are implicated in its toxicity.[2][3] This technical guide provides an in-depth overview of the historical discoveries, metabolic pathways, and experimental protocols for the isolation and characterization of naphthalene metabolites.

Historical Perspective

The journey to understanding naphthalene's fate in the body began with early observations of its toxic effects. It wasn't until the mid-20th century that the metabolic processes started to be unraveled. A pivotal discovery was the involvement of cytochrome P450 (CYP) enzymes in the initial oxidation of naphthalene to a highly reactive epoxide intermediate, naphthalene-1,2-oxide.[2][4] This epoxide was identified as a key branching point in the metabolic cascade, leading to the formation of various downstream products. Subsequent research focused on identifying these metabolites and the enzymes responsible for their formation, including epoxide hydrolase, glutathione (B108866) S-transferases, and various conjugating enzymes.[5][6]

The Metabolic Pathway of Naphthalene

The metabolism of naphthalene is a multi-step process primarily occurring in the liver, but also in other tissues like the lungs.[7] The pathway can be broadly divided into Phase I and Phase II reactions.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of naphthalene by cytochrome P450 monooxygenases to naphthalene-1,2-oxide.[2] This epoxide is unstable and can undergo several transformations:

-

Spontaneous rearrangement: Non-enzymatically rearranges to form 1-naphthol (B170400) and, to a lesser extent, 2-naphthol (B1666908).[2]

-

Enzymatic hydration: Microsomal epoxide hydrolase (mEH) catalyzes the addition of water to the epoxide, forming trans-1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol).[5][6][8]

-

Glutathione conjugation: Glutathione S-transferases (GSTs) conjugate the epoxide with glutathione (GSH), a major detoxification pathway.[9]

Phase II Metabolism: The products of Phase I reactions are further metabolized to more water-soluble compounds for excretion.

-

Conjugation of Naphthols: 1-Naphthol and 2-naphthol are conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (by sulfotransferases, SULTs) to form naphthylglucuronides and naphthylsulfates, respectively.[5][10]

-

Further oxidation: Naphthalene dihydrodiol can be further oxidized to catechols and subsequently to quinones, such as 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone.[10] These quinones are highly reactive and can contribute to naphthalene's toxicity.[11]

-

Mercapturic Acid Formation: The glutathione conjugates are further processed to form mercapturic acids, which are excreted in the urine.[9]

Below is a diagram illustrating the major metabolic pathways of naphthalene.

Key Enzymes in Naphthalene Metabolism

Several enzyme families are crucial for the biotransformation of naphthalene. The relative activity of these enzymes can vary between species and even between different tissues within the same organism, influencing the toxicity profile of naphthalene.[4]

| Enzyme Family | Specific Enzymes | Role in Naphthalene Metabolism |

| Cytochrome P450 (CYP) | CYP1A2, CYP2A5, CYP2F2, CYP3A4 | Catalyze the initial oxidation of naphthalene to naphthalene-1,2-oxide. Different isoforms exhibit varying efficiencies in producing different primary metabolites.[12][13][14] |

| Epoxide Hydrolase (EH) | Microsomal EH (mEH) | Hydrates naphthalene-1,2-oxide to form the less reactive trans-1,2-dihydro-1,2-dihydroxynaphthalene.[6][8] |

| Glutathione S-Transferase (GST) | Various isoforms | Catalyze the conjugation of naphthalene-1,2-oxide with glutathione, a key detoxification step.[9] |

| UDP-Glucuronosyltransferase (UGT) | Various isoforms | Conjugate naphthols with glucuronic acid to form water-soluble glucuronides for excretion.[10] |

| Sulfotransferase (SULT) | Various isoforms | Conjugate naphthols with sulfate to form water-soluble sulfates for excretion.[10] |

Quantitative Analysis of Naphthalene Metabolites

The quantification of naphthalene metabolites is essential for toxicological studies and for assessing exposure in occupational and environmental settings. Various analytical methods have been developed to measure these metabolites in biological matrices such as urine, blood, and bile.

Table 1: Kinetic Parameters of Naphthalene Metabolism by Human Liver Microsomes [12]

| Metabolite | Km (µM) | Vmax (pmol/mg protein/min) |

| trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 |

| 1-Naphthol | 40 | 268 |

| 2-Naphthol | 116 | 22 |

Table 2: Urinary Excretion of Naphthalene Metabolites in Mice Exposed to 15 ppm Naphthalene (4 hrs) [15]

| Metabolite | Excreted Amount (nmoles/24 hrs) | Percentage of Total Quantified Metabolites |

| Naphthalene Mercapturate | 124.8 (example value) | ~60-70% (Glutathione-derived) |

| N-acetyl Glutathione Conjugate | 7.9 (example value) | ~60-70% (Glutathione-derived) |

| Naphthol Glucuronide | 31.6 - 64.4 | ~15-20% |

| Naphthol Sulfate | 35.8 - 65.8 | ~15-20% |

Experimental Protocols for Isolation and Characterization

The isolation and characterization of naphthalene metabolites typically involve sample preparation, chromatographic separation, and detection by mass spectrometry or fluorescence.

General Workflow for Metabolite Analysis in Urine

Detailed Methodologies

1. Sample Preparation (Urine) [16][17]

-

Collection: Collect urine samples and immediately add an antioxidant, such as ascorbic acid, to prevent degradation of labile metabolites.[16] Store samples at -20°C or lower until analysis.

-

Enzymatic Hydrolysis: To measure total naphthols (free and conjugated), an enzymatic hydrolysis step is required.

-

Buffer the urine sample (e.g., with sodium acetate (B1210297) buffer).

-

Add a mixture of β-glucuronidase and arylsulfatase enzymes.

-

Incubate at an optimal temperature (e.g., 37°C) for a specified time to cleave the glucuronide and sulfate conjugates.

-

-

Solid-Phase Extraction (SPE): This step is used for sample clean-up and enrichment of the analytes.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.

-

2. Chromatographic Separation and Detection

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the simultaneous quantification of multiple naphthalene metabolites.[18][19][20]

-

Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.[17][19]

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source, typically in negative ion mode, for the detection of conjugated metabolites.[17][19] Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used, particularly for the analysis of naphthols and dihydrodiols after derivatization.[16]

-

Derivatization: Convert the hydroxyl groups of the metabolites to more volatile derivatives (e.g., by silylation with BSTFA) to improve their chromatographic properties.[16]

-

Chromatography and Detection: Separate the derivatized analytes on a suitable capillary column and detect them using a mass spectrometer.

-

Conclusion

The study of naphthalene metabolism has evolved significantly since its discovery. A detailed understanding of the metabolic pathways, the enzymes involved, and the resulting metabolites is crucial for assessing its toxic potential and for developing biomarkers of exposure. The analytical techniques described in this guide provide the tools for researchers to accurately isolate, identify, and quantify these metabolites, furthering our knowledge in the fields of toxicology, drug metabolism, and environmental health.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. scialert.net [scialert.net]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Essential role of the cytochrome P450 enzyme CYP2A5 in olfactory mucosal toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 16. series.publisso.de [series.publisso.de]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 19. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Absolute Configuration of Dihydronaphthalene Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the determination of the absolute configuration of dihydronaphthalene diols. These chiral molecules are significant intermediates in the metabolic breakdown of naphthalene (B1677914) and serve as valuable building blocks in the synthesis of various pharmaceutical agents, including novel anticancer compounds. This guide details the primary analytical techniques for stereochemical assignment, provides experimental protocols, and presents quantitative data to aid researchers in their drug development and stereoselective synthesis endeavors.

Introduction: The Significance of Dihydronaphthalene Diols

Dihydronaphthalene diols are hydroxylated derivatives of dihydronaphthalene, a bicyclic aromatic hydrocarbon. Their importance stems from two primary areas:

-

Metabolic Intermediates: In biological systems, naphthalene is metabolized by cytochrome P450 enzymes to form naphthalene epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydronaphthalene diols. The stereochemistry of these diols is crucial as it can influence their subsequent metabolic fate and potential toxicity or carcinogenicity. The microbial degradation of naphthalene also proceeds through dihydronaphthalene diol intermediates, with specific enzymes producing enantiomerically pure forms. For example, naphthalene dioxygenase from various bacteria catalyzes the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene.[1]

-

Chiral Building Blocks in Synthesis: The defined stereochemistry of enantiopure dihydronaphthalene diols makes them valuable chiral synthons for the asymmetric synthesis of complex molecules. They have been utilized in the synthesis of chiral ligands for asymmetric catalysis and as starting materials for the development of novel therapeutic agents, including vascular-disrupting agents in cancer therapy.[2][3][4] The precise control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

Methods for Determining Absolute Configuration

The unambiguous assignment of the three-dimensional arrangement of atoms in a chiral dihydronaphthalene diol is accomplished through several key analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the "gold standard" for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[3][5] This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of atoms. The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, often quantified by the Flack parameter.[5]

NMR Spectroscopy: The Mosher Method

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Mosher method, is a powerful technique for determining the absolute configuration of chiral secondary alcohols.[6][7][8] This method involves the derivatization of the diol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons of the diol backbone. By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereogenic centers, the absolute configuration can be deduced.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9][10] Chiral molecules exhibit characteristic CD spectra, and enantiomers will produce mirror-image spectra. By comparing the experimental CD spectrum of an unknown dihydronaphthalene diol to the known spectrum of a related compound with a defined absolute configuration, or by comparing it to spectra predicted by quantum mechanical calculations, the absolute configuration can be determined.

Quantitative Data

The following tables summarize key quantitative data for various dihydronaphthalene diols, aiding in their identification and characterization.

Table 1: Specific Rotation of Dihydronaphthalene Diol Enantiomers

| Compound | Specific Rotation [α]D (Solvent, c) | Reference |

| (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | Not available in searched literature | |

| (-)-cis-(1S,2R)-Dihydroxy-1,2-dihydronaphthalene | Not available in searched literature | |

| (+)-trans-(1R,2R)-Dihydroxy-1,2-dihydronaphthalene | Not available in searched literature | |

| (-)-trans-(1S,2S)-Dihydroxy-1,2-dihydronaphthalene | Not available in searched literature |

Note: Specific rotation is a physical constant that is highly dependent on temperature, solvent, and concentration. The direction of rotation (+ or -) does not directly correlate with the (R/S) designation.[11][12][13]

Table 2: Enantiomeric Excess (ee) in Asymmetric Synthesis of Dihydronaphthalene Diols

| Synthetic Method | Dihydronaphthalene Diol | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid Catalysis | Dihydronaphthalene-1,4-diols | Up to 99% | [14] |

| Copper-Catalyzed Intramolecular Reductive Cyclization | 1,2-Dihydronaphthalene-1-ols | Excellent enantio- and diastereoselectivity | [8] |

| L-Proline-catalyzed direct aldol (B89426) reaction with chiral diol additives | Not specified | Up to 98% | [15] |

| Organocatalyzed asymmetric aldol reaction and asymmetric reduction | 1,3-Diols | >99% | [16] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the determination of the absolute configuration of dihydronaphthalene diols.

X-ray Crystallography Protocol

This protocol outlines the general steps for determining the absolute configuration of a dihydronaphthalene diol using single-crystal X-ray diffraction.[17][18][19]

1. Crystal Growth:

- Dissolve the purified dihydronaphthalene diol in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to create a saturated or near-saturated solution.

- Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion of a less-soluble solvent, or slow cooling of the saturated solution.

- Visually inspect the resulting crystals under a microscope to select a single, well-formed crystal with sharp edges and no visible defects.

2. Data Collection:

- Mount the selected crystal on a goniometer head.

- Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from degradation.

- Position the crystal in a single-crystal X-ray diffractometer.

- Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

- Process the collected diffraction data to obtain a set of structure factors.

- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy.

4. Absolute Configuration Determination:

- During the final stages of refinement, introduce the anomalous scattering factors for the atoms present.

- Refine the Flack parameter. A value close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.

Mosher's Method NMR Protocol

This protocol details the steps for determining the absolute configuration of a dihydronaphthalene diol using the Mosher's ester NMR method.[6][7][20][21][22]

1. Preparation of Mosher's Esters:

- In two separate, dry NMR tubes or small vials, place a small amount (e.g., 1-2 mg) of the purified dihydronaphthalene diol.

- To one tube, add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a suitable base (e.g., pyridine (B92270) or DMAP) in a deuterated solvent (e.g., CDCl3 or C6D6).

- To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the same base in the same deuterated solvent.

- Allow the reactions to proceed to completion at room temperature, monitoring by TLC or NMR if necessary.

2. NMR Data Acquisition:

- Acquire high-resolution 1H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

- It is also highly recommended to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all proton signals.

3. Data Analysis:

- Assign all relevant proton signals in the 1H NMR spectra of both diastereomers.

- Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

- Create a model of the dihydronaphthalene diol with the MTPA esters attached to the hydroxyl groups, showing the extended conformation where the methoxy, trifluoromethyl, and phenyl groups of the MTPA moiety have a defined spatial relationship to the diol backbone.

- Protons on one side of the MTPA plane will experience shielding (negative Δδ), while protons on the other side will experience deshielding (positive Δδ).

- By correlating the signs of the calculated Δδ values with the spatial positions of the protons in the model, the absolute configuration of the stereogenic centers can be determined.

Circular Dichroism Spectroscopy Protocol

This protocol provides a general procedure for obtaining a CD spectrum of a dihydronaphthalene diol.[9][10][23][24]

1. Sample Preparation:

- Prepare a dilute solution of the enantiomerically pure dihydronaphthalene diol in a suitable solvent that is transparent in the desired UV region (e.g., methanol, ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance of less than 1.0 in the region of interest.

- Prepare a blank solution containing only the solvent.

2. Instrument Setup and Data Acquisition:

- Use a calibrated circular dichroism spectrometer.

- Set the desired wavelength range (e.g., 200-400 nm).

- Record a baseline spectrum with the blank solution in the sample cell.

- Replace the blank with the sample solution and record the CD spectrum.

- Typically, multiple scans are averaged to improve the signal-to-noise ratio.

3. Data Processing and Interpretation:

- Subtract the baseline spectrum from the sample spectrum.

- The resulting spectrum shows the differential absorption (ΔA) or molar ellipticity ([θ]) as a function of wavelength.

- Compare the sign and shape of the Cotton effects in the experimental spectrum with those of known compounds or with theoretical predictions to assign the absolute configuration.

Biological Relevance and Applications in Drug Development

Dihydronaphthalene diols are not only metabolic byproducts but also hold potential as scaffolds for the development of new drugs, particularly in oncology.

Naphthalene Metabolism Pathway

The metabolic activation of naphthalene to dihydronaphthalene diols is a critical pathway in understanding its toxicology. The following diagram illustrates the key steps in this process.

Role in Cancer Research

Certain dihydronaphthalene derivatives have been investigated as potential anticancer agents. For instance, some analogs have been designed as vascular-disrupting agents, which target the tumor vasculature, leading to a shutdown of blood flow to the tumor and subsequent necrosis.[2][25] The mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.

Conclusion

The determination of the absolute configuration of dihydronaphthalene diols is a critical aspect of their study, whether in the context of drug metabolism, toxicology, or as chiral building blocks in asymmetric synthesis. This guide has provided an overview of the key analytical techniques, detailed experimental protocols, and relevant quantitative data to assist researchers in this field. The continued investigation into the stereoselective synthesis and biological activity of these compounds holds promise for the development of new and effective therapeutic agents.

References

- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 11. 1,2-Dihydronaphthalene-1,2-diol | C10H10O2 | CID 119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. web.mit.edu [web.mit.edu]

- 13. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 16. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 23. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 24. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Dossier: Physicochemical Properties of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol

This document provides essential physicochemical data for the specific stereoisomer (1R,2S)-1,2-Dihydronaphthalene-1,2-diol, a compound of interest in metabolic and toxicological studies. The information herein is foundational for experimental design, analytical method development, and computational modeling.

Core Physicochemical Data

The fundamental molecular properties of this compound have been established and are summarized below. These values are critical for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| Monoisotopic Mass | 162.068079557 Da | [2][5] |

| CAS Number | 51268-88-3 | [1][2] |

Methodological Considerations

The determination of these fundamental properties relies on standard, high-precision analytical techniques:

-

Molecular Formula Determination: The elemental composition (C₁₀H₁₀O₂) is confirmed through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Elemental analysis can also be used to determine the empirical formula, which is then confirmed by mass spectrometry.

-

Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provide the mass-to-charge ratio of the molecular ion, from which the molecular weight is calculated. The value of 162.19 g/mol represents the average molecular weight based on the natural isotopic abundance of its constituent atoms.[1][2][4] The monoisotopic mass of 162.068 Da is determined using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).[2][5]

Logical Relationship of Molecular Properties

The relationship between the compound's identity, its elemental composition, and its resultant mass is a foundational concept in chemistry. The following diagram illustrates this logical workflow.

Caption: Logical flow from compound identity to molecular weight.

References

Solubility Profile of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on summarizing the available qualitative information, providing a detailed experimental protocol for determining solubility, and presenting a logical workflow for this determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction

This compound is a key chiral building block and a metabolite of naphthalene.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in various fields, including medicinal chemistry and materials science. Understanding the solubility of this diol is essential for designing efficient reaction conditions, developing purification strategies such as recrystallization, and formulating it for biological assays. This guide aims to consolidate the known information regarding its solubility and provide a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3] |

| Molecular Weight | 162.19 g/mol | [2] |

| Appearance | Solid | [3] |

| Stereochemistry | Absolute | [2] |

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. However, some qualitative descriptions of its solubility have been reported.

Qualitative Solubility Summary

The following table summarizes the available qualitative solubility information. This information is useful for initial solvent screening for processes such as reaction setup and purification.

| Solvent | Solubility Description |

| Acetone | Slightly soluble |

| Dichloromethane | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

Note: The term "slightly soluble" is a qualitative descriptor and may vary depending on the specific experimental conditions.

The presence of two hydroxyl groups in the molecule suggests that it is a polar compound and would likely exhibit higher solubility in more polar organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a generalized procedure that can be adapted for the determination of the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Logical Relationships in Solubility Determination

The accurate determination of solubility relies on a series of logical dependencies and control over experimental parameters.

Caption: Key factors influencing the reliability of solubility data.

Conclusion

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed prediction and analysis of the ¹H NMR spectrum of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol. The content is structured to offer a comprehensive resource for the identification and characterization of this and structurally related compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the analysis of chemical shifts for analogous structures and the application of the Karplus relationship for vicinal coupling constants in cyclic systems. The cis-relationship of the hydroxyl groups significantly influences the dihedral angles and, consequently, the observed coupling constants.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~4.8 | Doublet of doublets (dd) | J(H1-H2) ≈ 4-5 Hz, J(H1-OH) ≈ 3-4 Hz |

| H2 | ~4.3 | Doublet of doublets (dd) | J(H2-H1) ≈ 4-5 Hz, J(H2-H3) ≈ 5-6 Hz |

| H3 | ~6.0 | Doublet of doublets (dd) | J(H3-H4) ≈ 9-10 Hz, J(H3-H2) ≈ 5-6 Hz |

| H4 | ~6.5 | Doublet of doublets (dd) | J(H4-H3) ≈ 9-10 Hz, J(H4-H5) ≈ 1-2 Hz |

| H5/H8 | ~7.1-7.3 | Multiplet (m) | Aromatic couplings |

| H6/H7 | ~7.1-7.3 | Multiplet (m) | Aromatic couplings |

| OH (x2) | Broad singlet (br s) | Broad singlet (br s) or doublet (d) | May show coupling to adjacent protons |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the sample's solubility and the desired resolution of hydroxyl proton signals.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts.

-

-

Processing Parameters:

-

Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Logical Workflow for ¹H NMR Spectrum Prediction

The process of predicting a ¹H NMR spectrum involves a logical progression from the molecular structure to the final spectral parameters. This workflow is illustrated in the diagram below.

Caption: Logical workflow for the prediction of the ¹H NMR spectrum.

The Biological Genesis of (1R,2S)-1,2-Dihydronaphthalene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-1,2-Dihydronaphthalene-1,2-diol is a pivotal chiral intermediate in the microbial degradation of naphthalene (B1677914) and a valuable synthon in the pharmaceutical industry. This technical guide provides an in-depth exploration of its biological origin, focusing on the enzymatic processes and microbial systems responsible for its stereospecific synthesis. Detailed experimental protocols for bacterial cultivation, whole-cell biotransformation, enzyme purification and activity assays, and analytical quantification are presented. Furthermore, this guide summarizes key quantitative data on enzyme kinetics and operational parameters, and visualizes the core metabolic pathway and experimental workflows using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in biocatalysis, metabolic engineering, and drug development.

Introduction

The microbial world offers a vast and largely untapped resource for the synthesis of complex and stereochemically defined molecules. Among these is this compound, a cis-diol produced during the aerobic biodegradation of the polycyclic aromatic hydrocarbon (PAH) naphthalene. This metabolite is of significant interest due to its chirality, making it a valuable building block for the asymmetric synthesis of various pharmaceutical compounds. Its biological production is primarily attributed to the action of a multicomponent enzyme system known as naphthalene 1,2-dioxygenase (NDO), found in a variety of soil bacteria. Understanding the intricacies of this biological process is crucial for harnessing its potential in industrial biocatalysis and for the development of novel bioremediation strategies.

The Biological Origin and Metabolic Pathway

The formation of this compound is the initial and rate-limiting step in the aerobic degradation of naphthalene by numerous microorganisms, most notably bacteria of the genera Pseudomonas and Rhodococcus.[1][2] This biotransformation is a key reaction in the "upper pathway" of naphthalene catabolism.

The central enzyme responsible for this reaction is Naphthalene 1,2-dioxygenase (NDO) (EC 1.14.12.12).[3] NDO is a three-component enzyme system that catalyzes the stereospecific incorporation of both atoms of molecular oxygen into the naphthalene ring.[4] This reaction requires NADH as a reducing agent.[5] The product of this enzymatic reaction is exclusively the (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene enantiomer.[3]

The three components of the NDO system are:

-

A Reductase (NahAa): An iron-sulfur flavoprotein that transfers electrons from NADH.

-

A Ferredoxin (NahAb): An iron-sulfur protein that shuttles electrons from the reductase to the terminal oxygenase.

-

A Terminal Oxygenase (ISPNAP): A large iron-sulfur protein, typically with an α3β3 subunit structure, that contains the active site for naphthalene binding and oxygenation.[6]

Following its formation, this compound is further metabolized by cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase (EC 1.3.1.29), which oxidizes the diol to 1,2-dihydroxynaphthalene.[7] This is subsequently cleaved and channeled into the central metabolism of the cell.

Quantitative Data

The efficiency of this compound production is influenced by the microbial strain, culture conditions, and enzyme kinetics. This section presents a summary of key quantitative data from the literature.

Table 1: Kinetic Parameters of Naphthalene Degradation Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Reference |

| Naphthalene 1,2-dioxygenase | Pseudomonas putida BS3701 | Naphthalene | - | 0.0107 - 0.016 | [6] |

| 1,2-Dihydroxynaphthalene oxygenase | Pseudomonas putida NCIB 9816 | 1,2-Dihydroxynaphthalene | 280 | - | [8] |

| 1,2-Dihydroxynaphthalene oxygenase | Pseudomonas putida NCIB 9816 | 3-Methylcatechol | 150 | - | [8] |

Note: Data for NDO kinetics are often reported for the overall degradation process in whole cells, making it challenging to isolate the specific Vmax of the purified enzyme.

Table 2: Optimal Conditions for Naphthalene Biodegradation and Diol Production

| Organism | Parameter | Optimal Value | Reference |

| Pseudomonas fluorescens | pH | 7.3 | [9] |

| Pseudomonas fluorescens | Temperature | 22.8 °C | [9] |

| Pseudomonas fluorescens | Agitation | 186 rpm | [9] |

| Pseudomonas putida RB1353 | Temperature for nah gene expression | ~35 °C | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production and analysis of this compound.